1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene (CAS: 1410096-52-4) is a brominated aromatic compound featuring a sulfanylmethyl (-SCH2-) bridge connecting a 3-chlorophenyl group to the benzene ring. Its molecular formula is C13H10BrClS, with a molecular weight of 313.64 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and biochemical research for developing antiviral agents, enzyme inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
1-bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATLKALDHITNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:
Halogenation: Bromination of 3-[(3-chlorophenyl)sulfanylmethyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Sandmeyer Reaction: Starting from an aniline derivative, followed by diazotization and subsequent reaction with bromine.
Nucleophilic Substitution: Reacting a suitable precursor with a bromine source in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Reduction of the bromine atom to form a corresponding bromoalkane.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Employing reducing agents like zinc dust or hydrogen gas.
Substitution: Utilizing nucleophiles such as sodium iodide or ammonia.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Bromoalkanes.
Substitution: Iodobenzene, aminobenzene derivatives.
Scientific Research Applications
1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene has found applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Table 1: Substituent and Electronic Comparisons
Key Observations :
- Sulfur Groups : The thioether (-SCH2-) in the target compound provides milder electron-donating effects compared to sulfonyl (-SO2-) groups, which are strongly electron-withdrawing. This difference influences reactivity in nucleophilic substitution or coupling reactions .
- Halogen Effects : The 3-chlorophenyl group introduces steric hindrance and additional electron withdrawal, distinguishing it from simpler bromobenzene derivatives .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- Boiling Points : Brominated aromatics with bulkier substituents (e.g., 3-bromophenyl in ) exhibit higher boiling points due to increased molecular weight and van der Waals interactions.
- Density : Halogenated compounds typically show higher densities, as seen in 1-bromo-3-(3-bromophenyl)benzene (1.667 g/cm³) .
Key Observations :
- Pharmaceutical Potential: Sulfonyl-containing analogs (e.g., ) demonstrate enhanced bioactivity in enzyme inhibition compared to thioether derivatives, likely due to stronger electrophilic character.
- Synthetic Flexibility : The target compound’s thioether group enables modular derivatization, as seen in intermediates for HSD17B13 inhibitors (e.g., BI-3231 in ).
Biological Activity
1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound notable for its unique structural features, including a bromine atom, a chlorinated phenyl group, and a sulfanylmethyl linkage. This compound belongs to the class of aromatic halides and has garnered attention in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is C13H10BrClS, with a molecular weight of approximately 303.64 g/mol. The presence of halogen atoms and the sulfanylmethyl group significantly influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrClS |
| Molecular Weight | 303.64 g/mol |
| Structure | Structure |
The biological activity of this compound is thought to involve several mechanisms:
- Electrophilic Aromatic Substitution : The bromine and chlorine atoms can act as electrophiles, facilitating reactions with nucleophiles in biological systems.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage.
- Interaction with Enzymes : The sulfanylmethyl group may interact with various enzymes, potentially inhibiting or activating specific biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess:
Anticancer Potential
The compound's structural features suggest possible anticancer properties:
- Cell Line Studies : Initial investigations into its effects on cancer cell lines indicate that it may inhibit cell proliferation.
- Mechanistic Insights : The presence of halogen substituents can enhance cytotoxicity through increased reactivity with cellular components.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights relevant to this compound:
- Toxicity Studies : Research on similar brominated compounds has highlighted potential toxic effects at high concentrations, necessitating further investigation into safe dosage levels for therapeutic applications.
- Comparative Analysis : A study comparing various sulfanylmethyl-substituted benzene derivatives indicated that structural variations significantly affect biological activity, suggesting that this compound may exhibit unique properties distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
